molecular formula C5H13N3 B143053 1,1,3,3-Tetramethylguanidine CAS No. 80-70-6

1,1,3,3-Tetramethylguanidine

Cat. No.: B143053
CAS No.: 80-70-6
M. Wt: 115.18 g/mol
InChI Key: KYVBNYUBXIEUFW-UHFFFAOYSA-N
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Description

1,1,3,3-Tetramethylguanidine is an organic compound with the molecular formula C5H13N3. It is a colorless liquid known for its strong basicity, which is attributed to the high pKa of its conjugate acid . This compound is widely used in various chemical reactions and industrial applications due to its unique properties.

Mechanism of Action

Target of Action

1,1,3,3-Tetramethylguanidine (TMG) is a strong, non-nucleophilic base . Its primary targets are organic compounds that require a base for various reactions. It is often used as a substitute for more expensive bases like DBU and DBN .

Mode of Action

TMG interacts with its targets by accepting protons, thereby acting as a base. This interaction can facilitate various chemical reactions. For instance, TMG is used as a catalyst for the benzoylation of alcohols . It is also used in the preparation of alkyl nitriles from alkyl halides .

Biochemical Pathways

The biochemical pathways affected by TMG are largely dependent on the specific reactions it is involved in. For instance, in the benzoylation of alcohols, TMG acts as a catalyst, speeding up the reaction and leading to the formation of benzoyl esters . In the preparation of alkyl nitriles from alkyl halides, TMG acts as a base, facilitating the reaction .

Result of Action

The result of TMG’s action is the facilitation of various chemical reactions. By acting as a strong base, it can help drive reactions forward, leading to the formation of desired products. For example, it can help in the production of benzoyl esters and alkyl nitriles .

Action Environment

The action, efficacy, and stability of TMG can be influenced by various environmental factors. For instance, its effectiveness as a base can be affected by the pH of the solution it is in. Additionally, because it is highly water-soluble, it can be easily removed from mixtures in organic solvents . This property can be advantageous in certain reactions where the base needs to be removed after the reaction has taken place.

Comparison with Similar Compounds

1,1,3,3-Tetramethylguanidine is often compared with other strong bases such as:

Properties

IUPAC Name

1,1,3,3-tetramethylguanidine
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InChI

InChI=1S/C5H13N3/c1-7(2)5(6)8(3)4/h6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVBNYUBXIEUFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=N)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H13N3
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DSSTOX Substance ID

DTXSID2058835
Record name Guanidine, N,N,N',N'-tetramethyl-
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Molecular Weight

115.18 g/mol
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Physical Description

Liquid, Colorless liquid; [Merck Index]
Record name Guanidine, N,N,N',N'-tetramethyl-
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Record name 1,1,3,3-Tetramethylguanidine
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Vapor Pressure

2.13 [mmHg]
Record name 1,1,3,3-Tetramethylguanidine
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CAS No.

80-70-6
Record name 1,1,3,3-Tetramethylguanidine
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Record name Guanidine, N,N,N',N'-tetramethyl-
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Record name 1,1,3,3-TETRAMETHYLGUANIDINE
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Synthesis routes and methods I

Procedure details

In accordance with the second procedure, the 4-alkanesulfonaminobenzoylacetonitrile is first prepared by reaction of an alkanesulfonylchloride with 4-amino-benzoylacetonitrile at room temperature in dry pyridine. This product is in turn reacted with a dialkylaminobenzaldehyde at reflux temperature in isopropyl alcohol, acetonitrile, nitromethane, or a similar polar solvent and in the presence of a catalytic amount of piperidine, or another catalyst of comparable basicity such as tetramethylguanidine or triethylenediamine, to yield the desired dye.
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Synthesis routes and methods II

Procedure details

A procedure similar to Examples 1 and 2 was carried out using a ˜1:˜2.1 mixture of 1,5-bis(methylamino)-3-oxapentane (BMAOP) with pKa ˜9.87 and 1,1,3,3-tetramethylguanidine (˜1:1.05 mixture on the basis of amine sites) for ˜2 hours. Only one product, a mixed dicarbamate (monocarbamate at each amine site), appeared to form. The 1H NMR spectrum after carboxylation showed movement of the guanidinium protons (in relatively fast equilibrium with any remaining guanidine protons) downfield to ˜9.92 ppm, plus movement of the amine —NCH2— backbone resonance from ˜2.6 to ˜3.2-3.4 ppm. That most of BMAOP molecules reacted was confirmed by the absence of free peaks. Based on integration of the product peak at ˜161.6 ppm compared to the sharp C—O peak of DMAOP at ˜69.89 ppm, ˜99.7 mol % of BMAOP molecules were calculated to have reacted with CO2 to form a mixed carbamate with tetramethylguanidine. The difunctional BMAOP molecules appeared to react with two pairs of tetramethylguanidine and CO2 to form two mixed carbamate moieties per molecule at room temperature (˜199.4 mol % of CO2 per DMAOP molecule).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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